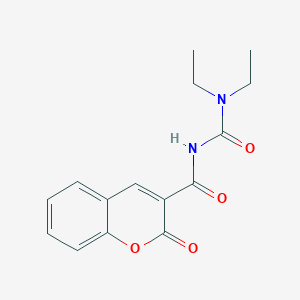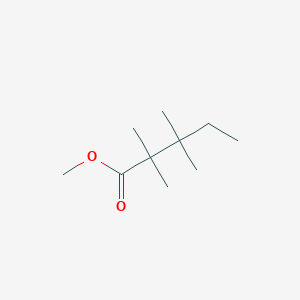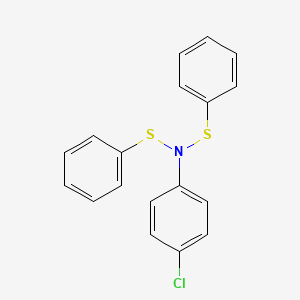
4-Chloro-N,N-bis(phenylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N-bis(phenylsulfanyl)aniline is an organic compound characterized by the presence of a chloro group and two phenylsulfanyl groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with phenylsulfanyl reagents. One common method involves the use of 4-chloroaniline and benzenesulfinic acid in a water/acetonitrile mixture under electrochemical oxidation conditions . The reaction proceeds through the formation of an intermediate chloronium ion, which subsequently reacts with benzenesulfinic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical setups to ensure efficient and consistent synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N,N-bis(phenylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Chloro-N,N-bis(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N,N-bis(phenylsulfanyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The phenylsulfanyl groups can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline.
N,N-Bis(phenylsulfanyl)aniline: Lacks the chloro group but shares similar structural features.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains sulfonimide groups instead of phenylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and phenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Propriétés
Numéro CAS |
88047-07-8 |
|---|---|
Formule moléculaire |
C18H14ClNS2 |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
4-chloro-N,N-bis(phenylsulfanyl)aniline |
InChI |
InChI=1S/C18H14ClNS2/c19-15-11-13-16(14-12-15)20(21-17-7-3-1-4-8-17)22-18-9-5-2-6-10-18/h1-14H |
Clé InChI |
KRYJMEHMJVPOHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SN(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


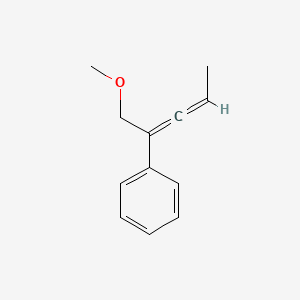
![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one](/img/structure/B14379431.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)



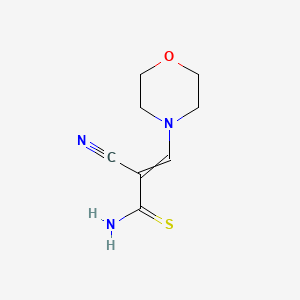
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
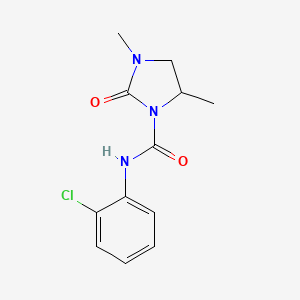
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
